molecular formula C9H21AsS B14601051 Tri(propan-2-yl)(sulfanylidene)-lambda~5~-arsane CAS No. 59332-65-9

Tri(propan-2-yl)(sulfanylidene)-lambda~5~-arsane

Katalognummer: B14601051
CAS-Nummer: 59332-65-9
Molekulargewicht: 236.25 g/mol
InChI-Schlüssel: BRYIRZOBUXHHKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tri(propan-2-yl)(sulfanylidene)-lambda~5~-arsane is an organoarsenic compound characterized by the presence of three isopropyl groups and a sulfanylidene group attached to a central arsenic atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tri(propan-2-yl)(sulfanylidene)-lambda~5~-arsane typically involves the reaction of arsenic trichloride with isopropyl magnesium chloride in the presence of a sulfur source. The reaction is carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the intermediates. The general reaction scheme is as follows:

AsCl3+3(CH3CH2CH2MgCl)+S(CH3CH2CH2)3As=S+3MgCl2\text{AsCl}_3 + 3 \text{(CH}_3\text{CH}_2\text{CH}_2\text{MgCl}) + \text{S} \rightarrow \text{(CH}_3\text{CH}_2\text{CH}_2)_3\text{As=S} + 3 \text{MgCl}_2 AsCl3​+3(CH3​CH2​CH2​MgCl)+S→(CH3​CH2​CH2​)3​As=S+3MgCl2​

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final compound.

Analyse Chemischer Reaktionen

Types of Reactions

Tri(propan-2-yl)(sulfanylidene)-lambda~5~-arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxoarsanes.

    Reduction: Reduction reactions can convert it to arsines.

    Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under controlled temperatures.

Major Products

    Oxidation: Produces oxoarsanes.

    Reduction: Produces arsines.

    Substitution: Produces substituted arsanes with different alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Tri(propan-2-yl)(sulfanylidene)-lambda~5~-arsane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Tri(propan-2-yl)(sulfanylidene)-lambda~5~-arsane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can bind to sulfur-containing amino acids, altering the function of enzymes and disrupting cellular processes. This interaction is crucial for its potential biological and therapeutic activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Triisopropylamine: Similar in structure but contains nitrogen instead of arsenic.

    Thiophene Derivatives: Contain sulfur and exhibit similar reactivity.

    1,2,4-Triazole Compounds: Share heterocyclic structures and have comparable applications in medicinal chemistry.

Uniqueness

Tri(propan-2-yl)(sulfanylidene)-lambda~5~-arsane is unique due to the presence of both arsenic and sulfur in its structure, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

59332-65-9

Molekularformel

C9H21AsS

Molekulargewicht

236.25 g/mol

IUPAC-Name

tri(propan-2-yl)-sulfanylidene-λ5-arsane

InChI

InChI=1S/C9H21AsS/c1-7(2)10(11,8(3)4)9(5)6/h7-9H,1-6H3

InChI-Schlüssel

BRYIRZOBUXHHKV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)[As](=S)(C(C)C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.